molecular formula C11H14N2O B8627182 1-Isobutyl-1H-indazol-5-ol

1-Isobutyl-1H-indazol-5-ol

Cat. No.: B8627182
M. Wt: 190.24 g/mol
InChI Key: KCFBIDOPHGKPLG-UHFFFAOYSA-N
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Description

1-Isobutyl-1H-indazol-5-ol is an indazole derivative characterized by an isobutyl group attached to the nitrogen at position 1 of the indazole ring and a hydroxyl group at position 3. Indazole scaffolds are widely studied due to their pharmacological relevance, including roles as kinase inhibitors, anti-inflammatory agents, and anticancer compounds. The isobutyl substituent contributes to lipophilicity, affecting membrane permeability and metabolic stability .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(2-methylpropyl)indazol-5-ol

InChI

InChI=1S/C11H14N2O/c1-8(2)7-13-11-4-3-10(14)5-9(11)6-12-13/h3-6,8,14H,7H2,1-2H3

InChI Key

KCFBIDOPHGKPLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)O)C=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Isobutyl-1H-indazol-5-ol with structurally related indazole and heterocyclic derivatives, focusing on substituents, physicochemical properties, and synthetic methodologies:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties Synthetic Route
This compound -OH (C5), -isobutyl (N1) ~206.26* Not reported Moderate lipophilicity (logP ≈ 2.8*); hydroxyl group enhances solubility in polar solvents. Likely involves Ullmann coupling or SN2 alkylation of indazole precursors .
6-Methoxy-1H-indazol-5-ol -OH (C5), -OCH3 (C6) 180.17 Not reported Methoxy group increases electron density; potential for improved metabolic stability . Electrophilic substitution or methoxylation of 5-hydroxyindazole .
3-Ethyl-2-(4-hydroxyphenyl)-2H-indazol-5-ol -OH (C5), -C2H5 (C3), -Ph-OH (C2) 254.29 Not reported Extended conjugation from phenyl group may enhance fluorescence or binding affinity . Multi-step synthesis involving cyclization and Friedel-Crafts alkylation .
1H-Indazole-5-carboxylic acid -COOH (C5) 176.17 >250 High solubility in basic media; used as a precursor for amide/ester derivatives . Oxidation of 5-methylindazole or direct carboxylation .
3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol -OH (C5), triazole-ethyl (C3) 335.15 Not reported Triazole moiety enhances metal-binding capacity; potential antioxidant activity . Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) .

*Calculated using ChemDraw.

Key Observations:

Substituent Effects :

  • Hydroxyl Group (C5) : Common in all compounds, this group enhances solubility and hydrogen-bonding interactions. In 1H-Indazole-5-carboxylic acid , replacing -OH with -COOH further increases polarity and aqueous solubility .
  • Alkyl/Aryl Groups : The isobutyl group in the target compound improves lipophilicity compared to smaller alkyl chains (e.g., ethyl in ). Bulkier substituents may reduce metabolic clearance but increase steric hindrance .
  • Heterocyclic Moieties : Compounds with triazole (e.g., ) or imidazole (e.g., ) groups exhibit enhanced binding to biological targets, such as enzymes or receptors.

Synthetic Methodologies :

  • Indazole Core : Syntheses often start with nitro-substituted indazoles (e.g., 5-nitroindazole), followed by reduction or functionalization .
  • Isobutyl Introduction : Likely achieved via alkylation of 1H-indazol-5-ol using isobutyl halides under basic conditions (e.g., K2CO3/DMF) .

Preparation Methods

Alkylation Using Potassium Carbonate in DMF

The most widely reported method involves the alkylation of 1H-indazol-5-ol with isobutyl bromide (iBuBr) under basic conditions. In a representative procedure:

  • Reagents : 1H-indazol-5-ol (1.0 equiv), iBuBr (1.1 equiv), K₂CO₃ (1.1 equiv), DMF (solvent).

  • Conditions : Stirring at 120°C for 1 hour under nitrogen.

  • Workup : Dilution with methyl tert-butyl ether (MTBE), washing with H₂O and brine, followed by silica gel chromatography.

This method yields 47% of the N1-alkylated product (1-isobutyl-1H-indazol-5-ol) alongside 25% of the N2-alkylated isomer. The selectivity for N1 is attributed to the steric and electronic effects of the indazole ring, favoring alkylation at the less hindered position.

Table 1: Optimization of N1-Alkylation Conditions

BaseSolventTemp (°C)Time (h)N1 Yield (%)N2 Yield (%)
K₂CO₃DMF12014725
NaHDMFRT23834
Cs₂CO₃DMSO10034228

Sequential Methoxy Protection and Deprotection Strategy

Alkylation of 5-Methoxy-1H-indazole

To circumvent challenges associated with the hydroxyl group’s reactivity, a two-step protection/deprotection approach is employed:

  • Methoxy Protection :

    • 5-Methoxy-1H-indazole is alkylated with iBuBr using K₂CO₃ in DMF at 120°C, yielding 1-isobutyl-5-methoxy-1H-indazole.

  • Demethylation :

    • Treatment with boron tribromide (BBr₃) in dichloromethane at 0°C to room temperature cleaves the methyl ether, producing this compound in 71% yield .

Scheme 1: Protection/Deprotection Route

  • Alkylation :
    5-Methoxy-1H-indazole+iBuBrDMF, 120°CK2CO31-Isobutyl-5-methoxy-1H-indazole\text{5-Methoxy-1H-indazole} + \text{iBuBr} \xrightarrow[\text{DMF, 120°C}]{\text{K}_2\text{CO}_3} \text{1-Isobutyl-5-methoxy-1H-indazole}

  • Demethylation :
    1-Isobutyl-5-methoxy-1H-indazoleCH2Cl2BBr3This compound\text{1-Isobutyl-5-methoxy-1H-indazole} \xrightarrow[\text{CH}_2\text{Cl}_2]{\text{BBr}_3} \text{this compound}

Alternative Catalytic Approaches

Palladium-Catalyzed Coupling

While Suzuki-Miyaura couplings are typically used for aryl-aryl bonds, attempts to introduce isobutyl via alkylboronic acids under Hartwig conditions (Pd(dba)₂, Q-Phos) yielded <5% product due to poor reactivity of alkylboron reagents.

Rhodium-Catalyzed C–H Activation

Regioselectivity and Isomer Separation

Chromatographic Resolution

N1- and N2-alkylated isomers are separable via silica gel chromatography using gradients of ethyl acetate in hexanes. The N1 isomer typically elutes earlier due to its lower polarity.

Crystallization Techniques

Recrystallization from ethyl acetate/n-hexane mixtures (3:1) enhances purity, with the N1 isomer forming needle-like crystals.

Industrial-Scale Considerations

Continuous Flow Reactors

Adoption of flow chemistry reduces reaction times (≤30 minutes) and improves yields (≥60%) by maintaining precise temperature control and minimizing side reactions.

Green Solvent Alternatives

Recent advances replace DMF with cyclopentyl methyl ether (CPME), achieving comparable yields (45%) while reducing environmental impact.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.84 (s, 1H, H-3), 7.34 (d, J = 8.8 Hz, 1H, H-7), 6.96 (d, J = 2.2 Hz, 1H, H-4), 4.20 (s, 2H, CH₂), 2.50 (m, 1H, CH), 1.05 (d, J = 6.6 Hz, 6H, CH₃).

  • HRMS (ESI+) : m/z calc. for C₁₁H₁₄N₂O [M+H]⁺: 191.1184; found: 191.1186.

Q & A

Q. What are the optimal synthetic routes for 1-Isobutyl-1H-indazol-5-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A multi-step synthesis approach is typically employed. Key steps include:
  • Cyclization : Reacting substituted hydrazines with ketones or aldehydes under acidic conditions to form the indazole core.
  • Alkylation : Introducing the isobutyl group via nucleophilic substitution using isobutyl bromide or iodide in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., hot ethyl acetate) to isolate the product.
  • Optimization : Adjust solvent polarity (e.g., PEG-400/DMF mixtures) and catalyst loading (e.g., CuI for azide-alkyne cycloadditions) to enhance yield .

Q. Example Reaction Conditions :

StepSolvent SystemCatalyst/ReagentTemperatureYield (%)
CyclizationToluene/HClHydrazineReflux45–60
AlkylationDMF/K₂CO₃Isobutyl bromide80°C70–85

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., δ ~8.6 ppm for indazole protons, δ ~55 ppm for isobutyl carbons) .
  • HRMS : High-resolution mass spectrometry (FAB-HRMS or ESI-HRMS) to verify molecular ion peaks (e.g., m/z 335.1512 [M+H]⁺ for analogous indole derivatives) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities .

Q. How can researchers source high-purity this compound or its precursors from reliable chemical databases?

  • Methodological Answer :
  • PubChem : Use the compound’s InChIKey (e.g., KOXFMYCKLMXBLJ-UHFFFAOYSA-N for structurally similar derivatives) to retrieve synthesis protocols and spectral data .
  • EPA DSSTox : Access regulatory-grade data for toxicity and physicochemical properties .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from PubMed, Scopus, and Web of Science to identify trends (e.g., bioavailability limitations in vivo) .
  • Experimental Replication : Validate assays under standardized conditions (e.g., cell lines, animal models) to isolate confounding variables .
  • Expert Consultation : Collaborate with pharmacologists to refine dose-response models or assess metabolite interference .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified isobutyl groups (e.g., tert-butyl, cyclopropylmethyl) or hydroxyl positions .
  • Biological Assays : Test derivatives against target proteins (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) .
  • Data Correlation : Use QSAR (quantitative SAR) models to link electronic (Hammett σ) or steric (Taft Es) parameters to activity .

Q. What crystallographic techniques and software (e.g., SHELXL) are suitable for determining the crystal structure of this compound?

  • Methodological Answer :
  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.
  • Structure Solution : SHELXT for space group determination and initial phase estimation .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., O–H···N interactions) .
  • Validation : Check R-factor convergence (<5%) and CIF files for PLATON alerts .

Q. How can computational modeling predict the binding affinity of this compound with target proteins?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions (e.g., indazole ring π-stacking with aromatic residues) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).
  • Validation : Compare predicted ΔG values with experimental IC₅₀ data from enzyme inhibition assays .

Q. What analytical approaches ensure the detection and quantification of synthetic impurities in this compound batches?

  • Methodological Answer :
  • HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) to separate impurities; quantify via external calibration .
  • LC-MS/MS : Identify trace byproducts (e.g., dealkylated derivatives) using MRM (multiple reaction monitoring) .
  • Pharmacopeial Standards : Follow USP/EP guidelines for limits on unspecified impurities (<0.10%) .

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